molecular formula C15H20N2O3 B4560659 N'-(4-butoxyphenyl)-N-prop-2-enyloxamide

N'-(4-butoxyphenyl)-N-prop-2-enyloxamide

Cat. No.: B4560659
M. Wt: 276.33 g/mol
InChI Key: QNELDLIWYQQBQR-UHFFFAOYSA-N
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Description

N'-(4-Butoxyphenyl)-N-prop-2-enyloxamide is a substituted oxamide derivative characterized by a central oxamide (C₂O₂N₂) core. Its structure features a 4-butoxyphenyl group (a phenyl ring with a butoxy substituent at the para position) and a prop-2-enyl (allyl) group attached to the nitrogen atoms of the oxamide backbone.

The 4-butoxyphenyl group may enhance lipophilicity and membrane permeability, while the allyl group could contribute to reactivity in polymerization or conjugation applications.

Properties

IUPAC Name

N'-(4-butoxyphenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-5-11-20-13-8-6-12(7-9-13)17-15(19)14(18)16-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNELDLIWYQQBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxyphenyl)-N-prop-2-enyloxamide typically involves the reaction of 4-butoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N’-(4-butoxyphenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxyphenyl)-N-prop-2-enyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group or the prop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N’-(4-butoxyphenyl)-N-prop-2-enyloxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-butoxyphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxamide Derivatives

The following compounds share structural similarities with N'-(4-butoxyphenyl)-N-prop-2-enyloxamide and highlight the impact of substituent modifications:

Compound Name Substituent R₁ Substituent R₂ Key Properties/Applications Reference
This compound 4-Butoxyphenyl Prop-2-enyl (allyl) High lipophilicity; potential bioactivity
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide 4-Octyloxyphenyl Cyclohexylamino-2-oxoethyl Enhanced thermal stability; polymer research
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide 2-Ethoxyphenyl 4-Isododecylphenyl High molecular weight (~465 g/mol); research applications
Dyclonine Hydrochloride 4-Butoxyphenyl Piperidinyl-propanone Local anesthetic; approved pharmaceutical use
Key Observations:

Alkoxy Chain Length :

  • The 4-butoxyphenyl group (C₄H₉O) in the target compound offers intermediate lipophilicity compared to shorter ethoxy (C₂H₅O) or longer octyloxy (C₈H₁₇O) groups . Longer alkoxy chains (e.g., octyloxy) increase hydrophobicity, which may improve diffusion across lipid membranes but reduce aqueous solubility.
  • In Dyclonine Hydrochloride, the 4-butoxyphenyl group contributes to its local anesthetic efficacy by modulating lipid bilayer interactions .

Amide Substituents: The allyl group in the target compound provides a reactive site for polymerization or bioconjugation, unlike the cyclohexylamino group in the octyloxy derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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